molecular formula C9H6ClN3O4 B508027 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde CAS No. 512809-42-6

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde

Cat. No. B508027
M. Wt: 255.61g/mol
InChI Key: GMOIDBNEMSRTQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde”, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazole compounds have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • Imidazole compounds also have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Agrochemistry

    • Pyrazole compounds are also used in agrochemistry .
  • Coordination Chemistry

    • Pyrazole compounds are used in coordination chemistry .
  • Organometallic Chemistry

    • Pyrazole compounds are used in organometallic chemistry .
  • Antifungal Applications

    • Some compounds similar to the one you mentioned have been studied for their ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .
  • Cytotoxic Activity

    • Certain derivatives of similar compounds have shown potential cytotoxic activity. The structure-activity relationship (SAR) study reveals that the derivatives embedded with electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to the standard, with IC50 values of 0.426 μM ± 0.455 and 0.608 μM ± 0.408 .
  • Parkinson’s Disease Treatment

    • Certain pyrazole compounds can be used for the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 Inhibitors, which are being explored as potentially viable treatments for Parkinson’s disease .
  • Antiviral and Anti-inflammatory Applications

    • Indole derivatives, which share a similar heterocyclic structure to the compound you mentioned, possess various biological activities, including antiviral and anti-inflammatory activities .
  • Anticancer and Anti-HIV Applications

    • Indole derivatives also show anticancer and anti-HIV activities .
  • Antioxidant and Antimicrobial Applications

    • Indole derivatives have antioxidant and antimicrobial activities .
  • Antitubercular and Antidiabetic Applications

    • Indole derivatives are used for antitubercular and antidiabetic applications .
  • Antimalarial and Anticholinesterase Applications

    • Indole derivatives are used for antimalarial and anticholinesterase applications .
  • Parkinson’s Disease Treatment

    • Certain pyrazole compounds can be used for the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 Inhibitors, which are being explored as potentially viable treatments for Parkinson’s disease .
  • Antiviral and Anti-inflammatory Applications

    • Indole derivatives, which share a similar heterocyclic structure to the compound you mentioned, possess various biological activities, including antiviral and anti-inflammatory activities .
  • Anticancer and Anti-HIV Applications

    • Indole derivatives also show anticancer and anti-HIV activities .
  • Antioxidant and Antimicrobial Applications

    • Indole derivatives have antioxidant and antimicrobial activities .
  • Antitubercular and Antidiabetic Applications

    • Indole derivatives are used for antitubercular and antidiabetic applications .
  • Antimalarial and Anticholinesterase Applications

    • Indole derivatives are used for antimalarial and anticholinesterase applications .

properties

IUPAC Name

5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIDBNEMSRTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde

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